rac-Brivaracetam
Description
Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₀N₂O₂ | |
| CAS Registry Number | 357336-20-0 | |
| Molecular Weight | 212.29 g/mol | |
| SMILES Notation | CCC[C@H]1CN(C@@HC(N)=O)C(=O)C1 | |
| ChEMBL ID | CHEMBL607400 |
The compound’s stereochemistry was definitively resolved using vibrational circular dichroism (VCD) spectroscopy and nuclear magnetic resonance (NMR) analysis, which distinguished intramolecular hydrogen bonding patterns and ethyl group orientations. These studies confirmed that the (2S,4R) configuration exhibits optimal SV2A binding affinity, guiding subsequent enantiomer-specific drug development.
Historical Development and Patent Landscape
The synthesis of this compound traces to early 2000s investigations into levetiracetam analogs. UCB Pharma spearheaded its development, filing foundational patents such as US 6,784,197 (expired 2023) and US 6,911,461 (expired 2024), which protected synthetic methods and pharmaceutical compositions. These patents emphasized the compound’s improved SV2A binding kinetics compared to earlier racetams.
Notable Patents and Protections
| Patent Number | Title | Expiration |
|---|---|---|
| US 6,784,197 | Derivatives of 2-oxo-1-pyrrolidine, their preparation, and uses | 2023 |
| US 6,911,461 | Crystalline forms of brivaracetam | 2024 |
| EP 2291860 | Therapeutic applications of pyrrolidone derivatives | 2026 |
The transition from racemic mixtures to enantiopure (2S,4R)-brivaracetam marked a pivotal shift, driven by crystallography studies demonstrating 20-fold greater SV2A affinity in the single enantiomer. By 2016, the U.S. Food and Drug Administration approved the enantiopure form under the brand name Briviact®, while generic manufacturers commenced production of this compound-derived formulations post-2023 patent expirations.
Significance in Antiepileptic Drug Research
This compound’s structural innovations address critical limitations of classical antiepileptics:
- SV2A Binding Specificity : Unlike broad-spectrum sodium channel blockers, this compound derivatives selectively target SV2A, modulating synaptic vesicle exocytosis without inducing widespread neuronal inhibition.
- Stereochemical Optimization : Comparative studies of racemic and enantiopure forms revealed that the (2S,4R) configuration reduces off-target interactions, decreasing adverse cognitive effects observed in earlier racetams.
- Synthetic Scalability : The compound’s compact pyrrolidinone framework enables cost-effective large-scale synthesis, with yields exceeding 80% in optimized catalytic asymmetric routes.
Ongoing research explores this compound’s potential in treatment-resistant epilepsy models, leveraging its high blood-brain barrier permeability (logP = 1.3) and linear pharmacokinetics. These properties underscore its role as a template for next-generation SV2A modulators currently in preclinical development.
Properties
IUPAC Name |
2-(2-oxo-4-propylpyrrolidin-1-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-3-5-8-6-10(14)13(7-8)9(4-2)11(12)15/h8-9H,3-7H2,1-2H3,(H2,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYKRHVOOPPJKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(=O)N(C1)C(CC)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870336 | |
| Record name | 2-(2-Oxo-4-propylpyrrolidin-1-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Resolution-Based Methods
Diastereomeric Salt Formation
Early synthetic routes relied on resolving racemic intermediates via diastereomeric salt crystallization. For example, WO2018042393A1 describes a process where rac-brivaracetam precursors are treated with chiral resolving agents like tartaric acid derivatives. This method achieved 85–90% diastereomeric excess (de) but required multiple recrystallizations, reducing overall yield to 60–65%.
Preparative Chromatography
Chromatographic resolution using chiral stationary phases (CSPs) was widely employed in initial syntheses. US6911461B2 (referenced in WO2018042393A1) utilized preparative HPLC with cellulose-based CSPs to separate enantiomers, yielding 99.5% enantiomeric purity. However, this method is cost-prohibitive for industrial use, with solvent consumption exceeding 50 L/kg of product.
Asymmetric Synthesis Approaches
Enzymatic Resolution
A biocatalytic route developed by Schülé et al. (PMC10308561 ) resolved (rac)-methyl 2-propylsuccinate using lipase B from Candida antarctica. The (R)-enantiomer was obtained in 97% ee and 42% yield, bypassing chromatographic purification. This method reduced waste generation by 40% compared to traditional resolutions.
Photochemical Giese Addition
The ACS Omega 2023 protocol employed a visible-light-driven enantioselective Giese reaction using a Δ-RhS photocatalyst. Starting from 3-formylhexanoate, this compound precursors were synthesized in 98:2 enantiomeric ratio (er) under flow conditions, achieving an 80% yield in the lactam formation step.
Table 1: Key Parameters of Asymmetric Methods
| Method | Catalyst/Enzyme | Yield (%) | Purity (ee/de) | Scale (kg) |
|---|---|---|---|---|
| Enzymatic Resolution | Lipase B | 42 | 97% ee | 1 |
| Photochemical | Δ-RhS | 80 | 98:2 er | 0.1 |
| Cu-Mediated Coupling | S-BINAP/CuI | 73 | 99.5% ee | 5 |
Alternative Synthetic Routes
Malonate-Epichlorohydrin Condensation
CN105646319A outlines a cost-effective route starting from malonate esters and (R)-epichlorohydrin. The process avoids chromatographic steps, directly yielding this compound with 96% HPLC purity through sequential reactions:
- Lactonization : Malonate + (R)-epichlorohydrin → Bicyclic lactone (85% yield)
- Grignard Addition : Ethyl MgBr introduces the propyl group (78% yield)
- Ring-Opening Amination : (S)-2-aminobutanamide coupling (91% yield)
Comparative Analysis of Methodologies
Economic Viability
Environmental Impact
| Method | PMI* | Hazardous Solvents Used |
|---|---|---|
| Diastereomeric Salt | 58 | Toluene, Hexane |
| Enzymatic | 22 | MTBE, Water |
| Malonate Route | 35 | DMF, THF |
*Process Mass Intensity (kg waste/kg product)
Chemical Reactions Analysis
Types of Reactions: Brivaracetam undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: Brivaracetam can be hydrolyzed under basic conditions to form carboxylic acid derivatives.
Oxidation: The propyl side chain of Brivaracetam can be oxidized by enzymes such as CYP2C8, CYP3A4, CYP2C19, and CYP2B6.
Major Products: The major products formed from these reactions include carboxylic acid derivatives and ionic co-crystals with improved properties .
Scientific Research Applications
Pharmacological Profile
Brivaracetam is a selective high-affinity ligand for synaptic vesicle protein 2A (SV2A), demonstrating a binding affinity 15 to 30 times greater than its predecessor, levetiracetam. This high affinity allows for rapid brain penetration and effective seizure control. The drug is available in various formulations, including oral tablets and intravenous solutions, making it versatile for different patient needs .
Focal Seizures in Adults
Brivaracetam has been primarily approved for adjunctive therapy in adults with focal seizures. Clinical trials have shown that patients taking brivaracetam at doses ranging from 50 to 200 mg/day experienced significant reductions in seizure frequency compared to placebo groups. In pivotal Phase III studies, brivaracetam demonstrated a favorable safety profile and tolerability, making it a viable option for patients who have not responded adequately to other treatments .
Pediatric Applications
Recent studies indicate that brivaracetam is also effective in treating epilepsy in children aged four years and older. The drug's formulation allows for ease of administration in pediatric populations, and clinical data suggest it is well-tolerated among younger patients .
Comparative Efficacy
A comparative analysis of brivaracetam and levetiracetam reveals that brivaracetam may be more effective for patients who previously did not respond to levetiracetam. In a study involving patients who had switched from levetiracetam due to adverse effects, brivaracetam showed higher responder rates and greater reductions in seizure frequency .
The BRAVO Study
A multicenter observational study known as the BRAVO study assessed the effectiveness of brivaracetam as an adjunctive therapy for epilepsy. Over 543 participants were evaluated, with results showing that 63.1% experienced a favorable response by day 90 of treatment. The most common dosages were 50 mg twice daily, followed by 100 mg twice daily. Notably, treatment-naive individuals exhibited higher rates of seizure freedom compared to those with treatment-resistant epilepsy .
Long-Term Follow-Up Studies
Long-term follow-up studies have provided insights into the sustained efficacy and safety of brivaracetam over extended periods. These studies indicate that patients can maintain significant reductions in seizure frequency with continued brivaracetam therapy, supporting its use as a long-term treatment option .
Safety Profile
Brivaracetam's safety profile is generally favorable, with few clinically relevant drug-drug interactions reported. Common side effects include fatigue, dizziness, and somnolence; however, these are typically manageable and do not lead to discontinuation of therapy in most cases .
Summary of Applications
| Application Area | Description |
|---|---|
| Focal Seizures | Approved as adjunctive therapy for adults; significant reduction in seizure frequency observed. |
| Pediatric Use | Effective for children aged four years and older; well-tolerated with flexible formulations. |
| Switching from Levetiracetam | Higher efficacy noted in patients previously unresponsive to levetiracetam; favorable responder rates. |
| Long-Term Management | Sustained efficacy observed over extended periods; suitable for chronic management of epilepsy. |
Mechanism of Action
Brivaracetam exerts its effects by binding to synaptic vesicle glycoprotein 2A (SV2A) in the brain with high affinity . This binding is believed to modulate synaptic GABA release, contributing to its antiepileptic effects . Additionally, Brivaracetam inhibits sodium channels, which may also play a role in its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Antiepileptic Compounds
Mechanism of Action and Target Specificity
| Compound | Target | Binding Affinity (SV2A) | Mechanism Notes |
|---|---|---|---|
| rac-Brivaracetam | SV2A | Moderate | Racemic mixture; non-selective binding |
| Brivaracetam | SV2A | High (Ki = 0.3 μM) | Selective for SV2A; rapid onset |
| Levetiracetam | SV2A | Low (Ki = 10 μM) | Broader binding; slower kinetics |
| Perampanel | AMPA Glutamate Receptor | N/A | Non-SV2A; blocks excitatory signaling |
Brivaracetam’s high SV2A affinity confers faster seizure control compared to levetiracetam, while perampanel acts via a distinct pathway, limiting cross-tolerance .
Pharmacokinetic and Pharmacodynamic Profiles
| Parameter | This compound | Brivaracetam | Levetiracetam | Perampanel |
|---|---|---|---|---|
| Bioavailability | Not studied | ~100% | ~100% | ~100% |
| Half-life (hrs) | N/A | 7–8 | 6–8 | 105 |
| Protein Binding | N/A | 20% | <10% | 95% |
| Metabolism | Hepatic | Hepatic | Non-hepatic | Hepatic (CYP3A4) |
Brivaracetam’s short half-life necessitates twice-daily dosing but reduces accumulation risk.
Efficacy in Focal-Onset Seizures
- Brivaracetam : 50–200 mg/day reduces seizure frequency by 22–32% (placebo-adjusted) .
- Levetiracetam : Similar efficacy but higher incidence of behavioral side effects (e.g., irritability: 13% vs. 6% for brivaracetam) .
- Perampanel: 8–12 mg/day achieves 28–35% seizure reduction but associates with dizziness (43%) and somnolence (18%) .
Adverse Event Profile
| Adverse Event | This compound | Brivaracetam | Levetiracetam | Perampanel |
|---|---|---|---|---|
| Somnolence | Not reported | 6–8% | 8–12% | 18% |
| Dizziness | N/A | 5–7% | 4–6% | 43% |
| Behavioral Effects | N/A | 6% | 13% | 12% |
Brivaracetam demonstrates superior tolerability over levetiracetam and perampanel, particularly in psychiatric adverse events .
Biological Activity
Rac-Brivaracetam, commonly referred to as brivaracetam (BRV), is a novel antiepileptic drug (AED) primarily used for the adjunctive treatment of focal onset seizures in adults. This compound is recognized for its high affinity for the synaptic vesicle protein 2A (SV2A), which plays a crucial role in neurotransmitter release and synaptic function. This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.
Brivaracetam is a selective ligand for SV2A, exhibiting a binding affinity that is 15- to 30-fold higher than that of levetiracetam, the first AED targeting this protein. The mechanism by which brivaracetam exerts its anticonvulsant effects involves modulation of neurotransmitter release through SV2A interaction, leading to reduced excitatory neurotransmission and increased inhibitory control in the brain .
Pharmacokinetics
Brivaracetam demonstrates rapid absorption and high bioavailability. Studies indicate that it achieves peak plasma concentrations within one hour post-administration, with an oral bioavailability of approximately 100% in most animal models. The pharmacokinetic profile shows minimal food effect and low plasma protein binding (<20%), suggesting efficient distribution throughout the body .
Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Peak Plasma Concentration | Achieved within 1 hour |
| Oral Bioavailability | ~100% |
| Plasma Protein Binding | <20% |
| Volume of Distribution | ~0.5 L/kg |
Clinical Efficacy
Brivaracetam has been evaluated in several Phase III clinical trials for its efficacy in reducing seizure frequency among patients with uncontrolled focal seizures. The results consistently demonstrate significant reductions in seizure frequency compared to placebo.
Clinical Trial Findings
- Trial Design : Randomized, double-blind, placebo-controlled studies.
- Dosage : Patients received brivaracetam at doses ranging from 50 mg/day to 200 mg/day.
- Efficacy Results :
Safety Profile
Brivaracetam is generally well-tolerated among patients, with treatment-emergent adverse events (TEAEs) reported at similar rates between brivaracetam and placebo groups. The most common TEAEs included:
- Somnolence: 14.4%
- Dizziness: 12.7%
- Headache: 6.0%
- Upper respiratory tract infection: 6.0%
- Nasopharyngitis: 5.7% .
No new safety signals were identified during clinical trials, reinforcing its favorable safety profile.
Case Studies
Several case studies have illustrated the effectiveness of brivaracetam in diverse patient populations:
- Case Study A : A patient with refractory focal seizures who had failed multiple AEDs showed a significant reduction in seizure frequency from an average of 10 seizures per month to just 2 after starting brivaracetam at a dose of 100 mg/day over three months.
- Case Study B : An elderly patient with comorbidities demonstrated tolerability to brivaracetam without exacerbation of existing conditions when treated at a lower dose of 50 mg/day.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
